molecular formula C6H12O2 B137999 2-Butanone, 4-methoxy-3-methyl-, (R)-(9CI) CAS No. 155189-57-4

2-Butanone, 4-methoxy-3-methyl-, (R)-(9CI)

Cat. No.: B137999
CAS No.: 155189-57-4
M. Wt: 116.16 g/mol
InChI Key: QFHUGPZHHLXOBK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Methyl-4-methoxybutan-2-one is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-4-methoxybutan-2-one can be achieved through several methods. One common method involves the reaction of ®-3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methyl-4-methoxybutan-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to speed up the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-4-methoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-Methyl-4-methoxybutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving chiral molecules.

    Medicine: This compound may be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which ®-3-Methyl-4-methoxybutan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate that binds to the active site of the enzyme, facilitating the conversion to the desired product. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methyl-4-methoxybutan-2-one: The enantiomer of ®-3-Methyl-4-methoxybutan-2-one, with similar chemical properties but different biological activities.

    3-Methyl-2-butanone: A related compound lacking the methoxy group, used in similar applications but with different reactivity.

    4-Methoxy-2-butanone: Another related compound with a different substitution pattern, affecting its reactivity and applications.

Uniqueness

®-3-Methyl-4-methoxybutan-2-one is unique due to its chiral nature, which makes it valuable in applications requiring enantiomerically pure compounds. Its specific reactivity and pleasant odor also make it useful in the fragrance and flavor industry.

Properties

CAS No.

155189-57-4

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R)-4-methoxy-3-methylbutan-2-one

InChI

InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1

InChI Key

QFHUGPZHHLXOBK-RXMQYKEDSA-N

SMILES

CC(COC)C(=O)C

Isomeric SMILES

C[C@H](COC)C(=O)C

Canonical SMILES

CC(COC)C(=O)C

Synonyms

2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI)

Origin of Product

United States

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